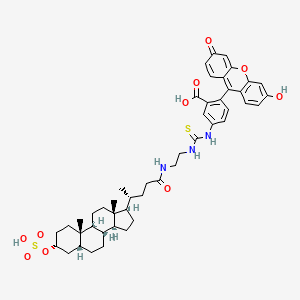

FITC-Lithocholic acid 3-sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H57N3O10S2 |

|---|---|

Molecular Weight |

888.1 g/mol |

IUPAC Name |

5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C47H57N3O10S2/c1-26(37-13-14-38-33-9-5-27-22-31(60-62(56,57)58)16-18-46(27,2)39(33)17-19-47(37,38)3)4-15-42(53)48-20-21-49-45(61)50-28-6-10-32(36(23-28)44(54)55)43-34-11-7-29(51)24-40(34)59-41-25-30(52)8-12-35(41)43/h6-8,10-12,23-27,31,33,37-39,51H,4-5,9,13-22H2,1-3H3,(H,48,53)(H,54,55)(H2,49,50,61)(H,56,57,58)/t26-,27-,31-,33+,37-,38+,39+,46+,47-/m1/s1 |

InChI Key |

GPEMXWSXMAGAOE-SRYZESSDSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C5CCC6C5(CCC7C6CCC8C7(CCC(C8)OS(=O)(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of FITC-Lithocholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S), a fluorescently labeled bile acid derivative. This document outlines a proposed multi-step synthesis, purification protocols, and discusses its application in studying cellular signaling pathways. The methodologies described herein are based on established chemical principles and published protocols for analogous compounds.

Introduction

Lithocholic acid (LCA), a secondary bile acid, and its metabolites are increasingly recognized for their roles as signaling molecules in various physiological and pathophysiological processes. The sulfated form, Lithocholic acid 3-sulfate (LCA-3S), has been identified as a selective inhibitor of Th17 cell differentiation by targeting the nuclear receptor RORγt, suggesting its potential role in inflammatory and autoimmune diseases.[1][2]

Fluorescent labeling of bile acids, such as with fluorescein (B123965) isothiocyanate (FITC), provides a powerful tool for researchers to visualize and track their transport and localization within living cells. FITC-LCA-3S can be instrumental in studying bile acid transporters, cellular uptake and efflux mechanisms, and for screening potential drug candidates that modulate these pathways.[3][4] This guide details a feasible synthetic route and purification strategy for FITC-LCA-3S to facilitate its use in research and drug development.

Synthesis of this compound

The synthesis of this compound is proposed as a three-step process, starting from lithocholic acid. The overall synthetic scheme is depicted below.

References

- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]

An In-depth Technical Guide to FITC-Lithocholic Acid 3-Sulfate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Fluorescein isothiocyanate (FITC)-conjugated Lithocholic acid 3-sulfate. It is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields. The information herein is compiled from publicly available scientific literature and product specifications.

Core Chemical Properties

FITC-Lithocholic acid 3-sulfate is a fluorescently labeled derivative of Lithocholic acid 3-sulfate, a sulfated secondary bile acid. The conjugation with FITC allows for its use in a variety of fluorescence-based assays.

| Property | Value | Reference |

| Molecular Formula | C47H57N3O10S2 | [1] |

| Molecular Weight | 888.10 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Excitation Maximum (FITC) | ~491-495 nm | [2][3][4] |

| Emission Maximum (FITC) | ~516-525 nm | [2][3][4] |

| Solubility (unconjugated form) | Methanol: 1 mg/mL; Water: 5 mg/mL | Inferred from Lithocholic acid 3-sulfate data. |

| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |

Biological Activity: Inhibition of Th17 Cell Differentiation

Lithocholic acid 3-sulfate has been identified as a selective inhibitor of T helper 17 (Th17) cell differentiation. This inhibitory action is mediated through its direct binding to the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key transcription factor for Th17 lineage commitment. By targeting RORγt, Lithocholic acid 3-sulfate suppresses the expression of pro-inflammatory cytokines, such as IL-17A, which are hallmarks of Th17 cells. This makes this compound a valuable tool for studying Th17 cell biology and for screening potential modulators of the RORγt pathway.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of Th17 cell differentiation and the inhibitory action of Lithocholic acid 3-sulfate.

Experimental Protocols

This protocol is adapted from methods for analyzing the uptake of fluorescently labeled molecules. It can be used to quantify the cellular uptake of this compound.

Materials:

-

Target cells (e.g., primary CD4+ T cells, Jurkat cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture target cells to the desired density. On the day of the experiment, harvest and wash the cells with PBS. Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

-

Incubation with this compound: Add this compound to the cell suspension at various concentrations (e.g., 1, 5, 10 µM). Incubate the cells for a defined period (e.g., 30, 60, 120 minutes) at 37°C in a CO2 incubator. Include a negative control (cells without the fluorescent compound).

-

Washing: After incubation, stop the uptake by placing the cells on ice. Wash the cells three times with ice-cold PBS to remove any unbound fluorescent compound.

-

Staining for Viability: Resuspend the cells in flow cytometry buffer. Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the FITC channel to detect the intracellular fluorescence. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the FITC signal.

This protocol details a method to assess the inhibitory effect of Lithocholic acid 3-sulfate on Th17 differentiation by measuring the expression of RORγt and IL-17A using intracellular flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T cells

-

Th17 differentiation medium (containing anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-1β, IL-23, and anti-IFN-γ/IL-4 antibodies)

-

Lithocholic acid 3-sulfate (or other test compounds)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation and Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, RORγt, and IL-17A

-

Flow cytometer

Procedure:

-

Th17 Differentiation: Isolate naïve CD4+ T cells from PBMCs. Culture the cells in Th17 differentiation medium.

-

Treatment: After 2-3 days of culture, add Lithocholic acid 3-sulfate at desired concentrations. Continue to culture for an additional 3-4 days.

-

Restimulation: On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours to promote intracellular cytokine accumulation.

-

Surface Staining: Harvest the cells and stain for the surface marker CD4.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them using a permeabilization buffer.

-

Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against RORγt and IL-17A.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the CD4+ T cell population and quantify the percentage of cells expressing RORγt and IL-17A.

Conclusion

This compound is a specialized chemical probe that combines the biological activity of a Th17 cell differentiation inhibitor with the utility of a fluorescent label. This makes it a powerful tool for high-throughput screening, cellular uptake studies, and detailed investigations into the RORγt signaling pathway. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding and modulating the inflammatory processes governed by Th17 cells.

References

The Biological Activity of Sulfated Lithocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholic acid (LCA), a secondary bile acid formed by the bacterial 7α-dehydroxylation of chenodeoxycholic acid in the gut, is known for its hepatotoxicity and role in cholestasis.[1] The sulfation of lithocholic acid at the 3α-hydroxyl position, primarily mediated by sulfotransferase 2A1 (SULT2A1), is a critical detoxification pathway in humans.[2][3] This biotransformation significantly increases the hydrophilicity of LCA, thereby reducing its intestinal reabsorption and promoting its elimination in feces and urine.[4] Beyond its role in detoxification, sulfated lithocholic acid (LCA-S) exhibits a distinct biological activity profile, interacting with various cellular receptors and signaling pathways. This technical guide provides an in-depth overview of the biological activities of sulfated lithocholic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades.

I. Synthesis and Metabolism of Sulfated Lithocholic Acid

The primary pathway for the formation of sulfated lithocholic acid involves the enzymatic conjugation of a sulfonate group to the 3α-hydroxyl group of lithocholic acid. This reaction is catalyzed by the cytosolic enzyme sulfotransferase 2A1 (SULT2A1).[2][3]

Key Enzyme Kinetics

The enzymatic sulfation of lithocholic acid by SULT2A1 follows Michaelis-Menten kinetics. The affinity of SULT2A1 for lithocholic acid is notably high, reflecting its efficient role in the detoxification of this toxic bile acid.[2]

Table 1: SULT2A1 Kinetic Parameters for Lithocholic Acid Sulfation

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Lithocholic Acid | ≤1 | Not explicitly stated, but follows substrate inhibition model | [3] |

| Lithocholic Acid | Highest affinity among bile acids tested | Not explicitly stated | [2] |

II. Interaction with Nuclear Receptors and Signaling Pathways

Sulfation significantly alters the interaction of lithocholic acid with nuclear receptors, generally reducing its activity compared to the parent compound. This modulation of nuclear receptor signaling is a key aspect of its biological function.

Farnesoid X Receptor (FXR)

Table 2: Activity of Lithocholic Acid at the Farnesoid X Receptor (FXR)

| Compound | Activity | Assay | IC50 / EC50 (µM) | Reference |

| Lithocholic Acid | Antagonist | In vitro co-activator association assay | 1 | [5] |

| Lithocholic Acid | Partial Agonist/Antagonist | HepG2 cell transactivation assay | - | [5] |

| Chenodeoxycholic Acid (CDCA) | Agonist | Reporter Assay | 17 | [6] |

FXR Signaling Pathway in Bile Acid Homeostasis

Pregnane (B1235032) X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that plays a crucial role in xenobiotic and endobiotic detoxification. Lithocholic acid is a known activator of PXR, which in turn induces the expression of detoxification enzymes such as cytochrome P450 3A4 (CYP3A4) and sulfotransferases, including SULT2A1.[4] This represents a feedback loop where LCA induces its own detoxification via sulfation. The effect of sulfated lithocholic acid on PXR is not well characterized, but it is presumed to have significantly lower activity than LCA.

PXR-Mediated Detoxification Pathway

Retinoid-related Orphan Receptor Gamma t (RORγt)

Recent evidence suggests an immunomodulatory role for lithocholic acid and its derivatives through interaction with the Retinoid-related Orphan Receptor Gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[7][8] One study has shown that synthesized lithocholic acid 3-sulfate (LCA-3S) exhibits a better binding effect to RORγt than its oxidized metabolite, 3-oxo-LCA, and selectively suppresses Th17 cell differentiation.[7][8] While a specific binding affinity (Kd) for LCA-S has not been reported, the Kd for 3-oxoLCA binding to the RORγt ligand-binding domain is approximately 1 µM.[9]

Table 3: Activity of Lithocholic Acid Derivatives at the Retinoid-related Orphan Receptor Gamma t (RORγt)

| Compound | Activity | Assay | Kd / IC50 (µM) | Reference |

| 3-oxo-Lithocholic Acid | Binds to RORγt LBD | Microscale Thermophoresis | ~1 | [9] |

| 3-oxo-lithocholic acid amidate (A2) | Binds to RORγt | Microscale Thermophoresis | 0.0165 | [10] |

| 3-oxo-lithocholic acid amidate (A2) | Inhibits RORγt activity | Cellular Reporter Luciferase Assay | 0.225 | [10] |

| Lithocholic Acid 3-Sulfate | Binds to RORγt and suppresses Th17 differentiation | Not specified | Not specified | [7][8] |

RORγt Signaling in Th17 Cell Differentiation

III. Cellular Transport

The increased hydrophilicity of sulfated lithocholic acid dictates its transport across cellular membranes. While unconjugated bile acids can cross membranes via passive diffusion, the transport of sulfated and conjugated bile acids is carrier-mediated.

Table 4: Key Transporters Involved in the Hepatic and Intestinal Transport of Sulfated Bile Acids

| Transporter | Location | Membrane | Function |

| Uptake | |||

| Organic Anion Transporting Polypeptides (OATPs) | Hepatocytes, Enterocytes | Basolateral | Uptake of sulfated and conjugated bile acids from blood/lumen. |

| Na+-Taurocholate Cotransporting Polypeptide (NTCP) | Hepatocytes | Basolateral | Primary transporter for conjugated bile acids. |

| Efflux | |||

| Multidrug Resistance-Associated Protein 2 (MRP2) | Hepatocytes, Enterocytes | Apical/Canalicular | Efflux of sulfated and conjugated bile acids into bile/intestinal lumen. |

| Breast Cancer Resistance Protein (BCRP) | Hepatocytes, Enterocytes | Apical/Canalicular | Efflux of sulfated bile acids. |

| Multidrug Resistance-Associated Protein 3 (MRP3) | Hepatocytes, Enterocytes | Basolateral | Efflux of bile acids back into circulation under cholestatic conditions. |

IV. Experimental Protocols

SULT2A1 Enzyme Kinetic Assay

Objective: To determine the kinetic parameters (Km and Vmax) of SULT2A1 for the sulfation of lithocholic acid.

Materials:

-

Recombinant human SULT2A1 enzyme

-

Lithocholic acid

-

[35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Dilution Buffer: 5 mM potassium phosphate (B84403) (pH 6.5), 1.5 mg/mL BSA, 10 mM DTT

-

Cocktail Buffer: 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT, and 1.28 µM [35S]PAPS

-

Stop Mixture: 1:1 (v/v) of 0.1 M Ba(OH)2 and 0.1 M barium acetate

-

0.1 M ZnSO4

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of lithocholic acid in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the dilution buffer, SULT2A1 enzyme, and the lithocholic acid dilution.

-

Initiate the reaction by adding the cocktail buffer containing [35S]PAPS.

-

Incubate at 37°C for a predetermined time within the linear range of the reaction.

-

Stop the reaction by adding the stop mixture, followed by ZnSO4 to precipitate unreacted [35S]PAPS.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant containing the [35S]-sulfated lithocholic acid to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the reaction velocity at each substrate concentration and determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten plot).[11]

Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To assess the agonist or antagonist activity of sulfated lithocholic acid on a nuclear receptor (e.g., FXR, PXR).

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

Reporter plasmid containing a luciferase gene downstream of response elements for the nuclear receptor (or GAL4 upstream activating sequence if using the LBD fusion).

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-luciferase reporter assay system (e.g., Promega).

-

Sulfated lithocholic acid and control compounds (known agonist and antagonist).

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the nuclear receptor expression vector and the luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often included for normalization.

-

After 24 hours, treat the cells with various concentrations of sulfated lithocholic acid. For antagonist testing, co-treat with a known agonist.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[12][13]

Sandwich-Cultured Hepatocyte (SCH) Assay for Biliary Excretion

Objective: To determine the biliary excretion of sulfated lithocholic acid.

Materials:

-

Primary hepatocytes (human or rat).

-

Collagen-coated multi-well plates.

-

Matrigel or another extracellular matrix overlay.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.

-

Radiolabeled or fluorescently tagged sulfated lithocholic acid.

-

Cell lysis buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Plate primary hepatocytes on collagen-coated plates and overlay with Matrigel to form a sandwich culture. Culture for 4-5 days to allow for the formation of bile canaliculi.

-

To measure uptake and biliary excretion, pre-incubate the SCHs for 10 minutes in either standard HBSS (with Ca2+/Mg2+, to maintain tight junctions) or Ca2+/Mg2+-free HBSS (to disrupt tight junctions).

-

Incubate the cells with the labeled sulfated lithocholic acid in standard HBSS for a defined period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold buffer to stop the transport.

-

Lyse the cells and quantify the amount of labeled compound in the lysate.

-

The amount of compound in cells with intact tight junctions represents "cells + bile", while the amount in cells with disrupted tight junctions represents "cells only".

-

Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Accumulationcells+bile - Accumulationcells only) / Accumulationcells+bile ] * 100.[14][15]

Workflow for Sandwich-Cultured Hepatocyte Assay

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of sulfated lithocholic acid.

Materials:

-

Caco-2 cells.

-

Transwell inserts with a microporous membrane.

-

Cell culture medium.

-

Transport buffer (e.g., HBSS).

-

Sulfated lithocholic acid.

-

Analytical method for quantification (e.g., LC-MS/MS).

Procedure:

-

Seed Caco-2 cells on the Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-B) permeability, add the transport buffer containing sulfated lithocholic acid to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver chamber and analyze the concentration of sulfated lithocholic acid using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be used to assess the involvement of active efflux transporters.[16][17]

V. Conclusion

The sulfation of lithocholic acid is a pivotal detoxification mechanism that dramatically alters its biological activity. By converting the hydrophobic and toxic LCA into the hydrophilic and readily excretable LCA-S, the body mitigates the risk of cholestasis and liver injury. Furthermore, the reduced affinity of LCA-S for nuclear receptors such as FXR and PXR, coupled with its potential immunomodulatory role via RORγt, underscores the profound impact of this metabolic transformation. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the synthesis, transport, and cellular interactions of sulfated lithocholic acid, facilitating further research into its physiological and pathophysiological significance. A deeper understanding of the biological activity of sulfated lithocholic acid is essential for the development of novel therapeutic strategies for cholestatic liver diseases and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. assaygenie.com [assaygenie.com]

- 13. med.emory.edu [med.emory.edu]

- 14. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endogenous Bile Acid Disposition in Rat and Human Sandwich-Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

FITC-Lithocholic Acid 3-Sulfate as a RORγt Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, making it a key therapeutic target for a range of autoimmune diseases. Lithocholic acid 3-sulfate (LCA-3-S), a sulfated metabolite of the secondary bile acid lithocholic acid, has been identified as a ligand of RORγt, selectively inhibiting Th17 cell differentiation.[1][2] The fluorescently labeled version of this compound, FITC-Lithocholic acid 3-sulfate, offers a potential tool for detailed in vitro and cell-based characterization of this interaction.

This technical guide provides an in-depth overview of the current knowledge on LCA-3-S as a RORγt ligand, and presents detailed, albeit prospective, experimental protocols for the characterization of FITC-LCA-3-S. It is important to note that, to date, there is no publicly available experimental data on the binding affinity or functional activity of this compound with RORγt. The protocols and workflows described herein are therefore presented as a guide for researchers to undertake such investigations.

RORγt and the Th17 Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive CD4+ T cells in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then translocates to the nucleus and, in conjunction with other transcription factors like STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes. This leads to the transcription of key pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are the hallmark cytokines of Th17 cells.[3]

Lithocholic Acid 3-Sulfate as a RORγt Ligand

Research has shown that the sulfated bile acid metabolite, Lithocholic acid 3-sulfate (LCA-3-S), can act as a ligand for RORγt.[1] Studies have demonstrated that LCA-3-S selectively suppresses the differentiation of Th17 cells without impacting other T helper cell lineages such as Th1, Th2, and Treg cells.[1] It has been reported that LCA-3-S exhibits a more potent inhibitory effect on RORγt compared to its oxidized metabolite, 3-oxo-lithocholic acid.[1]

Quantitative Data

As of the date of this document, there is a lack of specific quantitative binding data (e.g., Ki, Kd, IC50) for the interaction between unlabeled Lithocholic acid 3-sulfate and RORγt in the public domain. For context, a related derivative, 3-oxo-lithocholic acid amidate, has been reported to bind to RORγt with an equilibrium dissociation constant (KD) of 16.5 ± 1.34 nM and a half-maximal inhibitory concentration (IC50) of 225 ± 10.4 nM in a cellular reporter assay.[4][5][6]

| Compound | Assay Type | Target | Reported Value |

| Lithocholic acid 3-sulfate | - | RORγt | No quantitative data available. Qualitatively described as a selective inhibitor.[1][2] |

| 3-oxo-lithocholic acid amidate (A2) | Microscale Thermophoresis (MST) | RORγt | KD = 16.5 ± 1.34 nM[4][5][6] |

| 3-oxo-lithocholic acid amidate (A2) | RORγt Reporter Luciferase Assay | RORγt | IC50 = 225 ± 10.4 nM[4][5][6] |

This compound: A Tool for RORγt Research

This compound is a fluorescently labeled version of LCA-3-S. The addition of the fluorescein (B123965) isothiocyanate (FITC) fluorophore allows for the direct detection and quantification of the ligand, making it a potentially valuable tool for a variety of in vitro and cell-based assays to study its interaction with RORγt.

Note: The following experimental protocols are proposed methodologies for the characterization of FITC-LCA-3-S as a RORγt ligand. They are based on standard techniques for studying nuclear receptor-ligand interactions and will require optimization.

Proposed Experimental Workflow

Detailed Experimental Protocols

This assay measures the change in the polarization of fluorescent light emitted by FITC-LCA-3S upon binding to the larger RORγt protein.

Materials:

-

Purified recombinant RORγt ligand-binding domain (LBD)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Determine Optimal FITC-LCA-3S Concentration:

-

Prepare a serial dilution of FITC-LCA-3S in assay buffer.

-

Add to wells of the microplate.

-

Measure fluorescence polarization at appropriate excitation (Ex: ~490 nm) and emission (Em: ~520 nm) wavelengths.

-

Select the lowest concentration that gives a stable and robust signal.

-

-

Saturation Binding Experiment:

-

Keep the concentration of FITC-LCA-3S constant (from step 1).

-

Prepare a serial dilution of RORγt LBD in assay buffer.

-

Add the RORγt LBD dilutions to the wells containing FITC-LCA-3S.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization.

-

Plot the change in millipolarization (mP) units against the RORγt concentration to determine the Kd.

-

-

Competitive Binding Assay:

-

Use fixed concentrations of RORγt LBD and FITC-LCA-3S (determined from the saturation binding experiment to give ~50-80% of the maximum polarization signal).

-

Prepare a serial dilution of unlabeled LCA-3S or other test compounds.

-

Add the competitor compounds to the wells.

-

Add the RORγt/FITC-LCA-3S complex to the wells.

-

Incubate as before.

-

Measure fluorescence polarization.

-

Plot the mP values against the log of the competitor concentration to determine the IC50, which can be converted to a Ki value.

-

This competitive binding assay is highly sensitive and less prone to interference from compound autofluorescence.

Materials:

-

GST-tagged RORγt LBD

-

Terbium-labeled anti-GST antibody (donor)

-

This compound (acceptor)

-

Unlabeled LCA-3S and other test compounds

-

TR-FRET assay buffer

-

Low-volume 384-well microplates

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation:

-

Prepare solutions of GST-RORγt LBD, Terbium-anti-GST antibody, and FITC-LCA-3S in TR-FRET assay buffer. Optimal concentrations will need to be determined by titration.

-

-

Assay Procedure:

-

Dispense a serial dilution of unlabeled LCA-3S or test compounds into the microplate wells.

-

Add a pre-mixed solution of GST-RORγt LBD and Terbium-anti-GST antibody to all wells.

-

Incubate for 30-60 minutes at room temperature.

-

Add FITC-LCA-3S to all wells to initiate the binding reaction.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the time-resolved fluorescence using a plate reader with an excitation wavelength of ~340 nm.

-

Measure emission at two wavelengths: ~490 nm (for Terbium) and ~520 nm (for FITC).

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the log of the competitor concentration to determine the IC50 value.

-

Conclusion

This compound represents a promising, yet uncharacterized, tool for the study of RORγt. While its unlabeled counterpart, Lithocholic acid 3-sulfate, is known to be a selective inhibitor of Th17 differentiation through its interaction with RORγt, further investigation is required to quantify this interaction and to understand the utility of the fluorescently labeled version. The experimental protocols outlined in this guide provide a roadmap for researchers to determine the binding affinity and functional activity of FITC-LCA-3S, which could significantly aid in the development of novel RORγt modulators for the treatment of autoimmune diseases.

References

- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

Lithocholic Acid 3-Sulfate: A Selective Endogenous Inhibitor of Th17 Cell Differentiation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

T helper 17 (Th17) cells are a critical subset of CD4+ effector T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of these cells is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor-gamma t (RORγt). Recent discoveries have identified endogenous metabolites as key regulators of immune cell function. This technical guide focuses on Lithocholic acid 3-sulfate (LCA-3S), a sulfated secondary bile acid, which has been identified as a selective inhibitor of Th17 cell differentiation. By directly targeting RORγt, LCA-3S potently suppresses the Th17 lineage without impacting other T helper subsets, highlighting a novel mechanism for immune regulation and presenting a promising avenue for therapeutic intervention in Th17-mediated disorders.

Introduction: Th17 Cells and the Role of RORγt

T helper 17 (Th17) cells are characterized by their production of signature cytokines, including Interleukin-17A (IL-17A) and IL-17F.[1] These cytokines are potent mediators of inflammation and are crucial for host defense against extracellular bacteria and fungi.[2] However, dysregulation and over-activation of the Th17 pathway are central to the pathology of various autoimmune diseases, such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][4]

The differentiation of naive CD4+ T cells into the Th17 lineage is a tightly regulated process initiated by cytokines like Transforming growth factor-beta (TGF-β) and Interleukin-6 (IL-6).[5][6] These signals converge on the activation of the "master" transcription factor, RORγt.[2][3] RORγt is essential for driving the Th17 genetic program, including the expression of IL17A and IL17F.[2][7] Given its pivotal role, RORγt has become a major therapeutic target for the development of small molecule inhibitors aimed at treating autoimmune conditions.[3][7]

Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that can be metabolized by the gut microbiota into a diverse pool of bioactive compounds.[8][9][10] These metabolites can directly modulate host immune responses.[10] Among these, Lithocholic acid 3-sulfate (LCA-3S), a sulfated derivative of the secondary bile acid lithocholic acid (LCA), has emerged as an endogenous ligand for RORγt and a specific inhibitor of Th17 cell differentiation.[8][11][12]

Core Mechanism: LCA-3S Selectively Inhibits RORγt

The primary mechanism by which LCA-3S suppresses Th17 differentiation is through its direct interaction with RORγt.[8][11][12] Studies have demonstrated that LCA-3S physically binds to RORγt, functioning as an inverse agonist.[11][12] This binding inhibits the transcriptional activity of RORγt, thereby preventing the expression of its target genes, most notably Il17a.[11]

A key feature of LCA-3S is its selectivity. Research has shown that LCA-3S specifically suppresses Th17 cell differentiation without affecting the differentiation of other major CD4+ T cell lineages, including Th1, Th2, and regulatory T (Treg) cells.[8][11] This specificity is highly desirable from a therapeutic standpoint, as it suggests a lower potential for broad immunosuppressive side effects. The inhibitory effect is comparable to other known RORγt-inhibiting bile acid metabolites like 3-oxo-LCA.[8][12]

Quantitative Data on Th17 Inhibition by LCA-3S

The inhibitory effect of LCA-3S on Th17 cell differentiation is dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | Method | Concentration Range | Observation | Source |

| Th17 Cell Differentiation | Flow Cytometry (Intracellular IL-17A staining) | 5 µM - 20 µM | Dose-dependent suppression of Th17 cell differentiation. | [12] |

| RORγt Transcriptional Activity | Reporter Assay (Conceptual) | N/A | LCA-3S binds to RORγt and inhibits its transcriptional activity. | [11] |

| Cytokine Production (mRNA) | qRT-PCR | 50 µM | Significant inhibition of Rorc (gene for RORγt) transcript levels. | [13] |

| Lineage Specificity | Flow Cytometry | Not Specified | No significant inhibition of Th1, Th2, or Treg cell differentiation. | [8][11][12] |

Detailed Experimental Protocols

Reproducing the findings on LCA-3S requires robust and well-defined experimental procedures. The following sections detail the core methodologies.

In Vitro Differentiation of Mouse Th17 Cells

This protocol describes the differentiation of naive mouse CD4+ T cells into Th17 cells, a system commonly used to test the effects of inhibitors like LCA-3S.

A. Materials:

-

Cells: Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) isolated from the spletons and lymph nodes of mice.

-

Media: RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, L-glutamine, and NEAA.

-

Coating Antibodies: Anti-mouse CD3ε (10 µg/ml) and anti-mouse CD28 (10 µg/ml) in sterile PBS.[14][15]

-

Th17 Polarization Cocktail:

-

Test Compound: Lithocholic acid 3-sulfate (LCA-3S) dissolved in a suitable vehicle (e.g., DMSO).

B. Protocol:

-

Plate Coating: Pre-coat wells of a 48-well or 96-well tissue culture plate with the anti-CD3/anti-CD28 antibody mixture. Incubate at 37°C for at least 4 hours or overnight at 4°C.[14][16]

-

Cell Isolation: Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a MACS-based negative selection kit according to the manufacturer's instructions. Purity should be >80%.[16]

-

Cell Culture:

-

Wash the antibody-coated plates three times with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 2.5 x 10^5 cells/well (for a 48-well plate) in 500 µl of complete RPMI medium.[14]

-

Add the Th17 polarization cocktail to the medium.

-

For test conditions, add LCA-3S at desired final concentrations (e.g., 5, 10, 20 µM). Add an equivalent volume of vehicle to control wells.

-

-

Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.[5]

Analysis of Th17 Differentiation by Flow Cytometry

This protocol is used to quantify the percentage of differentiated Th17 cells in the culture.

A. Materials:

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Monensin or Brefeldin A (protein transport inhibitors)

-

Antibodies: Fluorochrome-conjugated anti-CD4, anti-IL-17A, and corresponding isotype control.

-

Fixation/Permeabilization Buffer Kit.

B. Protocol:

-

Restimulation: Four to five hours before harvesting, restimulate the cultured cells with PMA (50 ng/ml) and Ionomycin (1 µg/ml) in the presence of a protein transport inhibitor (e.g., Monensin).

-

Surface Staining: Harvest the cells, wash with FACS buffer (PBS + 2% FBS), and stain for the surface marker CD4.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IL-17A antibody. An isotype control should be used in a separate sample to set the gates.[16]

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Analysis: Gate on the CD4+ population and quantify the percentage of IL-17A-positive cells. Compare the percentages between vehicle-treated and LCA-3S-treated samples.

Visualizations: Pathways and Workflows

Signaling Pathway of Th17 Differentiation and LCA-3S Inhibition

Caption: LCA-3S inhibits Th17 differentiation by directly targeting and inhibiting RORγt.

Experimental Workflow for Assessing LCA-3S Activity

Caption: Workflow for in vitro testing of LCA-3S on Th17 cell differentiation.

Logical Relationship of LCA-3S Action

Caption: The logical cascade from LCA-3S molecular action to its therapeutic potential.

Conclusion and Future Directions

Lithocholic acid 3-sulfate represents a significant finding in the interplay between host metabolism, the microbiome, and the adaptive immune system. Its ability to act as a selective, endogenous inverse agonist of RORγt provides a natural mechanism for regulating Th17-mediated immunity.[8][12] The dose-dependent and specific inhibition of Th17 cell differentiation underscores the potential of LCA-3S and its derivatives as a therapeutic strategy.[12] This approach offers the promise of targeted immunomodulation for autoimmune and inflammatory diseases, potentially avoiding the broader immunosuppression associated with less specific agents.

Future research should focus on the in vivo efficacy of LCA-3S in animal models of Th17-driven diseases, its pharmacokinetic and pharmacodynamic properties, and the potential for developing more potent and stable synthetic analogs. Understanding how the gut microbiome can be modulated to favor the production of such beneficial metabolites may also open new avenues for dietary or probiotic-based interventions.

References

- 1. IL-17A and IL-17F in tissue homeostasis, inflammation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium signaling controls pathogenic Th17 cell-mediated inflammation by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 8. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties and Applications of FITC-Labeled Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, fluorescent properties, and applications of fluorescein (B123965) isothiocyanate (FITC)-labeled bile acids. These fluorescent probes are invaluable tools for investigating bile acid metabolism, transport, and signaling pathways, offering insights into liver function, drug-induced liver injury (DILI), and various metabolic diseases.

Introduction to FITC-Labeled Bile Acids

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion and absorption.[1] Beyond their detergent properties, they act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[2][3][4] The conjugation of FITC to bile acids creates fluorescent analogs that allow for the visualization and quantification of their transport and localization within biological systems. FITC is a widely used green fluorescent dye with a high quantum yield, making it suitable for various fluorescence-based assays.[5] However, its fluorescence is pH-sensitive and it is prone to photobleaching, which are important considerations in experimental design.[1][6][7][8]

Synthesis of FITC-Labeled Bile Acids

The synthesis of FITC-labeled bile acids typically involves the conjugation of an amine-modified bile acid with fluorescein isothiocyanate. The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea (B124793) bond. The general strategy involves modifying the carboxylic acid group of the bile acid to introduce a primary amine, which then serves as the reactive site for FITC labeling.

General Synthesis Scheme

The synthesis of various bile acids like cholic acid, chenodeoxycholic acid, and ursodeoxycholic acid has been extensively described.[9][10][11][12][13][14][15][16][17] A common method for preparing a bile acid for FITC conjugation is to first couple it with a diamine linker.

A representative synthesis of an FITC-labeled bile acid would proceed as follows:

-

Activation of the Bile Acid Carboxyl Group: The carboxylic acid of the bile acid (e.g., cholic acid, chenodeoxycholic acid, ursodeoxycholic acid) is activated to facilitate amide bond formation.

-

Coupling with a Diamine Linker: The activated bile acid is reacted with a diamine (e.g., ethylenediamine) to introduce a primary amine at the end of the side chain.

-

Conjugation with FITC: The amine-modified bile acid is then reacted with FITC in a suitable solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to catalyze the reaction.

-

Purification: The final FITC-labeled bile acid conjugate is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Fluorescent Properties of FITC-Labeled Bile Acids

The fluorescent properties of FITC-labeled bile acids are primarily determined by the FITC fluorophore. However, the local environment and conjugation to the bile acid moiety can subtly influence these properties.

Spectral Properties

FITC exhibits an excitation maximum around 495 nm and an emission maximum around 525 nm.[5]

Quantitative Fluorescent Data

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| FITC | 495 | 525 | 0.92 | 5.0 | [18] |

| Cholylamidofluorescein | Not Reported | Not Reported | 0.67 | 4.8 | [19] |

Note: The quantum yield and lifetime of FITC conjugates can be influenced by factors such as the degree of labeling, solvent, pH, and temperature.[6][7] Self-quenching can occur at high concentrations or when multiple FITC molecules are in close proximity, leading to a decrease in fluorescence lifetime.[20]

Experimental Protocols

FITC-labeled bile acids are versatile tools for a range of in vitro and cell-based assays.

Cellular Uptake Assay using a Plate Reader

This protocol allows for the quantitative measurement of FITC-labeled bile acid uptake in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, Huh7)

-

24- or 96-well black, clear-bottom tissue culture plates

-

FITC-labeled bile acid stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluence.

-

Preparation of Working Solution: Dilute the FITC-labeled bile acid stock solution in assay buffer to the desired final concentration.

-

Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the FITC-labeled bile acid working solution to the cells and incubate for a specific time period (e.g., 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, aspirate the working solution and wash the cells three times with ice-cold assay buffer.

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission filters for FITC (e.g., Ex: 485 nm, Em: 528 nm).[21]

-

Data Normalization: To account for variations in cell number, normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).[21]

Live-Cell Imaging of Bile Acid Transport

This protocol enables the visualization of the dynamic processes of FITC-labeled bile acid uptake, intracellular trafficking, and efflux.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

FITC-labeled bile acid stock solution (in DMSO)

-

Live-cell imaging medium (phenol red-free)

-

Confocal or fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of the FITC-labeled bile acid in pre-warmed live-cell imaging medium.

-

Cell Staining: Replace the culture medium with the staining solution.

-

Live-Cell Imaging: Immediately place the dish on the microscope stage within the live-cell imaging chamber. Acquire time-lapse images to visualize the uptake and intracellular distribution of the FITC-labeled bile acid.

-

Image Analysis: Use image analysis software to quantify changes in fluorescence intensity in different cellular compartments over time.

Bile Acid Signaling Pathways and Transporters

FITC-labeled bile acids can be used to study the function of key bile acid transporters and the activation of downstream signaling pathways.

Major Bile Acid Transporters

The enterohepatic circulation of bile acids is mediated by a series of transporters in hepatocytes and enterocytes.

-

Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, it is responsible for the primary uptake of conjugated bile acids from the portal blood into the liver.[22][23]

-

Apical sodium-dependent bile acid transporter (ASBT; SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, it mediates the reabsorption of bile acids from the intestine.[22][23][24]

The substrate specificities of these transporters can be investigated using fluorescently labeled bile acids.[22][23][25][26][27][28]

Key Signaling Pathways

Bile acids activate the nuclear receptor FXR and the membrane receptor TGR5, which regulate a wide range of metabolic processes.[2][3][4][29][30]

-

Farnesoid X Receptor (FXR) Pathway: Activation of FXR in the liver and intestine plays a central role in the feedback inhibition of bile acid synthesis and the regulation of lipid and glucose metabolism.[3][30]

-

Takeda G-protein-coupled Receptor 5 (TGR5) Pathway: TGR5 activation, particularly in the intestine and other tissues, is involved in the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of energy expenditure.[3][30]

Visualizations

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a quantitative cellular uptake assay of FITC-labeled bile acids.

Bile Acid Signaling through FXR and TGR5

Caption: Simplified signaling pathways of bile acids via FXR and TGR5 receptors.

References

- 1. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 11. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficient synthesis of cholic acid derivates through stereoselective C-H functionalization from hyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 18. stressmarq.com [stressmarq.com]

- 19. Photophysical characterization and flow cytometry applications of cholylamidofluorescein, a fluorescent bile acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]

- 23. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorescent bile acid derivatives: relationship between chemical structure and hepatic and intestinal transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Substrate Pharmacophore for the Human Sodium Taurocholate Co-transporting Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

solubility and stability of FITC-Lithocholic acid 3-sulfate

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the solubility and stability of FITC-Lithocholic acid 3-sulfate, along with detailed experimental protocols for its use in cellular assays.

Introduction

This compound is a fluorescently labeled derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid.[1][2] The conjugation of fluorescein (B123965) isothiocyanate (FITC) to lithocholic acid 3-sulfate allows for the visualization and quantification of its transport and localization in biological systems. This tool is particularly valuable for studying the pathogenesis of cholestatic liver diseases.[1][2][3]

Physicochemical Properties

The addition of the FITC moiety to lithocholic acid 3-sulfate influences its overall physicochemical properties, including its solubility and stability.

Molecular Information:

| Property | Value | Reference |

| Molecular Formula | C₄₇H₅₇N₃O₁₀S₂ | [4] |

| Molecular Weight | 888.1 g/mol | [4] |

Solubility

The solubility of this compound is dictated by the properties of both the hydrophobic lithocholic acid backbone and the moderately water-soluble, pH-sensitive FITC group.

Quantitative Solubility Data:

| Solvent | This compound | Lithocholic acid 3-sulfate (sodium salt) | Fluorescein Isothiocyanate (FITC) |

| Organic Solvents | |||

| Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble. Recommended for stock solutions. | Not specified | ~14 mg/mL[5], 5 mg/mL[6] |

| Dimethylformamide (DMF) | Expected to be soluble. | Not specified | ~14 mg/mL[5] |

| Ethanol | Expected to be soluble. | Not specified | ~10 mg/mL[5], 20 mg/mL[6] |

| Methanol | Expected to be soluble. | ~1 mg/mL[5] | Not specified |

| Acetone | Not specified | Not specified | 1 mg/mL[6][7] |

| Aqueous Buffers | |||

| Water | Poorly soluble. | ~5 mg/mL[5] | < 0.1 mg/mL[6] |

| PBS (pH 7.2) | Low solubility. Prepare fresh from organic stock. | Not specified | ~0.2 mg/mL[5] |

Recommendations for Solubilization:

-

It is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.

-

Further dilutions into aqueous buffers for biological experiments should be made immediately before use.[5]

-

When diluting into aqueous media, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects.[5]

Stability

The stability of this compound is influenced by factors that affect both the FITC fluorophore and the bile acid structure. These include pH, temperature, and light exposure.

Stability Profile:

| Condition | This compound | Lithocholic acid 3-sulfate (sodium salt) | Fluorescein Isothiocyanate (FITC) |

| Storage (Solid) | Store at -20°C, protected from light. | ≥2 years at -20°C[5] | Lyophilized: up to 12 months at 2-8°C, desiccated and protected from light.[4][8] |

| Storage (Solution) | Organic Stock (DMSO/DMF): Store at -20°C or -80°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. | Not specified | DMSO: 1 month at -20°C or 6 months at -80°C, protected from light.[4][8] |

| Aqueous Solution: Not recommended for storage. Prepare fresh before use. | Not recommended for more than one day.[5] | Unstable in water.[6][7] | |

| pH Sensitivity | Fluorescence is pH-dependent. Decreased fluorescence in acidic conditions. | Stable | Fluorescence intensity decreases significantly as pH is reduced from 10 to 3.[4][8] |

| Temperature Sensitivity | Avoid elevated temperatures. | Stable at -15°C.[9] | Unstable at elevated temperatures; conjugates are susceptible to hydrolysis.[4][8] |

| Light Sensitivity | Photolabile. Protect from light during storage and experiments. | Not specified | Light-sensitive.[6] |

Experimental Protocols

The following is a general protocol for a cellular uptake assay using this compound, adapted from protocols for similar fluorescent bile acid analogs.

Protocol: In Vitro Bile Acid Uptake Assay

This protocol is designed for studying the uptake of this compound in cultured cells, such as HepaRG™ cells or other hepatocyte models.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cultured hepatocytes (e.g., HepaRG™)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Multi-well plates for cell culture

-

Fluorescence microscope or plate reader

Methodology:

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 5-10 mM).

-

Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

-

-

Cell Preparation:

-

Seed hepatocytes in multi-well plates at a suitable density.

-

Culture the cells to allow for differentiation and polarization, which is crucial for the formation of functional bile canalicular networks (typically 4-5 days for sandwich-cultured hepatocytes).[3]

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed HBSS or culture medium to the final working concentration (typically 2-5 µM).[3] Mix thoroughly.

-

-

Cell Staining:

-

Imaging and Quantification:

-

For uptake studies: Begin acquiring images immediately after adding the staining solution using a fluorescence microscope.

-

For efflux studies: After the incubation period, wash the cells with pre-warmed HBSS and replace it with a fresh, pre-warmed medium. Acquire time-lapse images to visualize the efflux of the fluorescent bile acid.[3]

-

Quantify the fluorescence intensity within cells or specific structures (e.g., bile canaliculi) over time using image analysis software.

-

Visualizations

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a fluorescent bile acid uptake assay.

Signaling Pathway Context: Bile Acid Transport in Hepatocytes

Caption: Key transporters in hepatic bile acid disposition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ulab360.com [ulab360.com]

- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 9. Effect of temperature on stability of eight components of porcine gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of FITC-Lithocholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-Lithocholic acid 3-sulfate is a specialized fluorescent probe designed for advanced research in cell biology, immunology, and hepatology. This molecule uniquely combines the biological activity of a key secondary bile acid metabolite with the powerful visualization capabilities of fluorescein (B123965) isothiocyanate (FITC). Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, and its sulfated form, Lithocholic acid 3-sulfate (LCA-3-S), are not merely byproducts of cholesterol metabolism but are now recognized as significant signaling molecules.[1][2] In particular, LCA-3-S has been identified as a potent and selective modulator of immune cell differentiation.[3][4]

The conjugation of FITC to LCA-3-S provides a critical tool for researchers, enabling the direct visualization, tracking, and quantification of the molecule's interaction with cellular targets, its transport across cell membranes, and its localization within subcellular compartments. This guide offers a comprehensive overview of the structure, properties, biological significance, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a compound where the steroid structure of lithocholic acid is modified with a sulfate (B86663) group at the 3-alpha position and subsequently labeled with a fluorescein isothiocyanate molecule. This tripartite structure endows the compound with both specific biological activity and fluorescent properties for detection.

The core, lithocholic acid, is a hydrophobic secondary bile acid. The addition of a sulfate group at the 3-position significantly increases its water solubility, which is a key step in its biological detoxification and clearance pathway.[1] The FITC fluorophore is a derivative of fluorescein that contains an isothiocyanate group, allowing it to be covalently linked to the bile acid structure.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C47H57N3O10S2 | [5][6] |

| Molecular Weight | 888.10 g/mol | [5][6] |

| Parent Compound | Lithocholic acid 3-sulfate | [5] |

| Fluorescent Label | Fluorescein isothiocyanate (FITC) | [5] |

| Purity | Typically ≥98% for research grade | [7] |

| Appearance | Solid | [8] |

Biological Significance and Mechanism of Action

The biological relevance of this molecule stems from its core component, Lithocholic acid 3-sulfate. Historically viewed as a detoxified metabolite of the potentially toxic LCA, recent studies have revealed its active role in immunomodulation.[1][9]

Selective Inhibition of Th17 Cell Differentiation The primary mechanism of action for LCA-3-S is its function as an antagonistic ligand for the Retinoid-related orphan receptor gamma t (RORγt).[3][4] RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are critical drivers of inflammation in various autoimmune and cholestatic liver diseases.[4][5]

By binding to RORγt, LCA-3-S selectively inhibits the differentiation of Th17 cells without impacting other T helper cell lineages such as Th1, Th2, or regulatory T cells (Tregs).[3][4] This specificity makes LCA-3-S and its fluorescent conjugate valuable tools for studying the pathogenesis of inflammatory diseases and exploring potential therapeutic interventions.

Metabolism and Detoxification

Lithocholic acid is formed from primary bile acids by intestinal bacteria.[9] When it re-enters the liver via enterohepatic circulation, it can exert toxic effects. The liver mitigates this toxicity through hydroxylation and, importantly, sulfation.[9] The sulfation of LCA to form LCA-3-S is a crucial detoxification step catalyzed by the sulfotransferase enzyme SULT2A1.[9] This process increases the molecule's hydrophilicity, facilitating its elimination from the body via renal clearance and preventing its accumulation in tissues.[1]

Experimental Applications and Protocols

The FITC label on LCA-3-S enables a variety of experimental applications primarily focused on visualizing and quantifying biological processes. Common applications include fluorescence microscopy, flow cytometry, and high-content screening to study bile acid transport and immune cell modulation.[10]

Experimental Protocol: In Vitro T-Cell Differentiation Assay

This protocol provides a general framework for assessing the effect of FITC-LCA-3-S on Th17 cell differentiation using flow cytometry.

1. Isolation of Naïve CD4+ T-Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for naïve CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

2. T-Cell Culture and Differentiation:

-

Plate the isolated naïve CD4+ T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

Culture the cells in a complete RPMI-1640 medium.

-

To induce Th17 differentiation, add a cytokine cocktail containing IL-6, IL-23, and TGF-β to the culture medium.

-

In parallel, treat experimental wells with varying concentrations of FITC-LCA-3-S. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Restimulation and Intracellular Staining:

-

Four hours prior to analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

-

Harvest the cells and wash with PBS.

-

Perform surface staining for a T-cell marker like CD4.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

-

Perform intracellular staining for the Th17 signature cytokine, IL-17A, using a fluorescently-labeled antibody (e.g., APC-conjugated anti-IL-17A).

4. Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD4+ lymphocyte population.

-

Analyze the percentage of IL-17A-producing cells within the CD4+ gate. The FITC signal from the compound can also be measured to correlate its uptake or presence with the inhibition of differentiation.

-

Compare the percentage of Th17 cells in the FITC-LCA-3-S treated groups to the vehicle control.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Lithocholic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Lithocholic acid 3-O-sulfate | C24H40O6S | CID 10253562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 10. Application of FITC in Research [tdblabs.se]

intracellular targets of FITC-Lithocholic acid 3-sulfate

An In-depth Technical Guide on the Intracellular Targets of FITC-Lithocholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled bile acids are powerful tools for investigating the intricate mechanisms of bile acid transport and cellular signaling. This compound (FITC-LCA-3S) is a fluorescent derivative of a secondary bile acid metabolite, Lithocholic acid 3-sulfate (LCA-3S). While FITC-LCA-3S is primarily utilized as a probe to study the uptake and efflux of bile acids via membrane transporters, understanding its potential intracellular targets is crucial for interpreting experimental data accurately. This technical guide provides a comprehensive overview of the known and potential intracellular targets of the parent compound, LCA-3S, and details the application of FITC-LCA-3S in cellular studies.

Core Intracellular Target of Lithocholic Acid 3-Sulfate: RORγt

The most well-characterized intracellular target of the non-fluorescent parent compound, Lithocholic acid 3-sulfate, is the Retinoid-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are crucial in various inflammatory and autoimmune diseases.

LCA-3S has been shown to selectively bind to RORγt, inhibiting its transcriptional activity.[1][2][3][4] This interaction leads to the suppression of Th17 cell differentiation and the production of the pro-inflammatory cytokine IL-17A.[2][3][4] The binding of LCA-3S to RORγt is more effective than that of its oxidized metabolite, 3-oxo-LCA.[2][3][4] This selective inhibition of Th17 cells, without affecting Th1, Th2, or Treg cells, highlights the potential therapeutic relevance of targeting this pathway in cholestatic liver diseases and other inflammatory conditions.[1][2][3]

Signaling Pathway of LCA-3S and RORγt

Caption: Signaling pathway of Lithocholic acid 3-sulfate (LCA-3S) inhibiting Th17 differentiation via RORγt.

Broader Intracellular Bile Acid-Binding Proteins

Beyond RORγt, chemical proteomic studies using photoaffinity-labeled lithocholic acid (LCA) probes have identified numerous other potential intracellular binding proteins.[1][2][5][6][7] These studies suggest that bile acids interact with a wide array of proteins involved in various cellular processes. While these studies did not use FITC-LCA-3S specifically, the identified targets for LCA are highly relevant for understanding the potential intracellular fate of LCA-3S once it enters the cell.

Identified protein classes that interact with LCA derivatives include those involved in:

Additionally, a family of proteins known as Bile Acid-Binding Proteins (BABPs) , which are part of the intracellular lipid-binding protein (iLBP) family, play a key role in the cellular trafficking and metabolic targeting of bile salts.[8][9][10] These proteins facilitate the movement of bile acids across the cytosol of enterocytes and hepatocytes.

FITC-LCA-3S as a Probe for Bile Acid Transporters

The primary application of fluorescently labeled bile acids like FITC-LCA-3S is in the study of bile acid transporters. These transporters are responsible for the enterohepatic circulation of bile acids and are critical for maintaining bile acid homeostasis. Key transporters studied using fluorescent bile acid derivatives include:

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Located in the terminal ileum, it is responsible for the reabsorption of the majority of bile acids.

-

Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Found in the basolateral membrane of hepatocytes, it mediates the uptake of bile acids from the portal circulation into the liver.[5]

-

Organic Anion Transporting Polypeptides (OATPs): A family of transporters involved in the uptake of bile acids and other organic anions into hepatocytes.[11]

-

Bile Salt Export Pump (BSEP; ABCB11): Located in the canalicular membrane of hepatocytes, it is responsible for the excretion of bile acids into the bile.[12]

Quantitative Data on Fluorescent Bile Acid Transport

The following table summarizes representative quantitative data for the transport of fluorescent bile acid analogs, demonstrating their utility in characterizing transporter kinetics.

| Fluorescent Bile Acid Analog | Transporter/Cell System | Parameter | Value | Reference |

| Cholylglycylamidofluorescein (CGamF) | Isolated Rat Hepatocytes | Km | 10.8 µM | [13] |

| Cholyl(Nε-NBD)-lysine (C-NBD-L) | Isolated Rat Hepatocytes | Km | 3.8 µM | [13] |

| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | Isolated Rat Hepatocytes | Km | 3.0 µM | [13] |

Experimental Protocols

Fluorescent Bile Acid Uptake Assay in Transfected Cells

This protocol describes a method to measure the uptake of a fluorescent bile acid analog in cells expressing a specific bile acid transporter.

Materials:

-

HEK293 cells (or other suitable host cells)

-

HEK293 cells stably transfected with a bile acid transporter (e.g., NTCP or ASBT)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound solution (e.g., 10 µM in HBSS)

-

Ice-cold HBSS

-

Plate reader with fluorescence detection capabilities (or flow cytometer/fluorescence microscope)

Procedure:

-

Seed both wild-type and transfected HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Add 100 µL of pre-warmed HBSS to each well and incubate at 37°C for 10 minutes to equilibrate.

-

To initiate the uptake, remove the HBSS and add 50 µL of the FITC-LCA-3S solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 5, 10, 15 minutes).

-

To stop the uptake, rapidly aspirate the FITC-LCA-3S solution and wash the cells three times with 200 µL of ice-cold HBSS.

-

After the final wash, add 100 µL of HBSS to each well.

-

Measure the intracellular fluorescence using a plate reader (e.g., excitation ~490 nm, emission ~525 nm).

-

Subtract the fluorescence values of the wild-type cells from the transfected cells to determine the transporter-specific uptake.

Caption: Workflow for a fluorescent bile acid uptake assay.

Subcellular Localization via Confocal Microscopy